

An In-depth Technical Guide to Methamidophos: Chemical Properties and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methamidophos**

Cat. No.: **B033315**

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Disclaimer: **Methamidophos** is a highly toxic and regulated organophosphate insecticide. Its synthesis requires specialized equipment and stringent safety protocols. Due to its hazardous nature and to promote chemical safety, this document will not provide detailed, step-by-step synthesis protocols. The information is intended for academic, research, and safety purposes for professionals in controlled laboratory settings.

Chemical and Physical Properties

Methamidophos, with the IUPAC name O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide and acaricide.^{[1][2][3][4]} It is a potent neurotoxin classified as a Class Ib (highly hazardous) pesticide by the World Health Organization.^[1] It is also known to be a breakdown product of the insecticide acephate.^{[5][6]}

The key chemical and physical properties of **methamidophos** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	O,S-dimethyl phosphoramidothioate[3][4][5]
CAS Number	10265-92-6[3][4][5]
Molecular Formula	C ₂ H ₈ NO ₂ PS[1][3][5]
Molecular Weight	141.13 g/mol [1][5][7]
Appearance	Colorless to off-white crystalline solid with a pungent, mercaptan-like odor[2][5][6]
Melting Point	44.5 °C (112.1 °F)[2][6][7]
Boiling Point	Thermally unstable; decomposes on heating[2][3][7]
Density	1.27 - 1.31 g/cm ³ at 20 °C[5][7][8]
Vapor Pressure	4.7 mPa (3.5 x 10 ⁻⁵ mmHg) at 25 °C[2][5]
Water Solubility	Highly soluble; >200 g/L at 20 °C[2][3]
Log P (Octanol/Water)	-0.8 to -0.9[2][5][9]
Stability	Stable at pH 3-8; hydrolyzed in strong acids and alkalis[2][3][5]

Overview of Synthesis Routes

The commercial synthesis of **methamidophos** involves multi-step chemical reactions that require careful control of conditions. The primary routes generally start from phosphorus-based precursors. While specific industrial protocols are proprietary and hazardous, the general chemical transformations are understood.

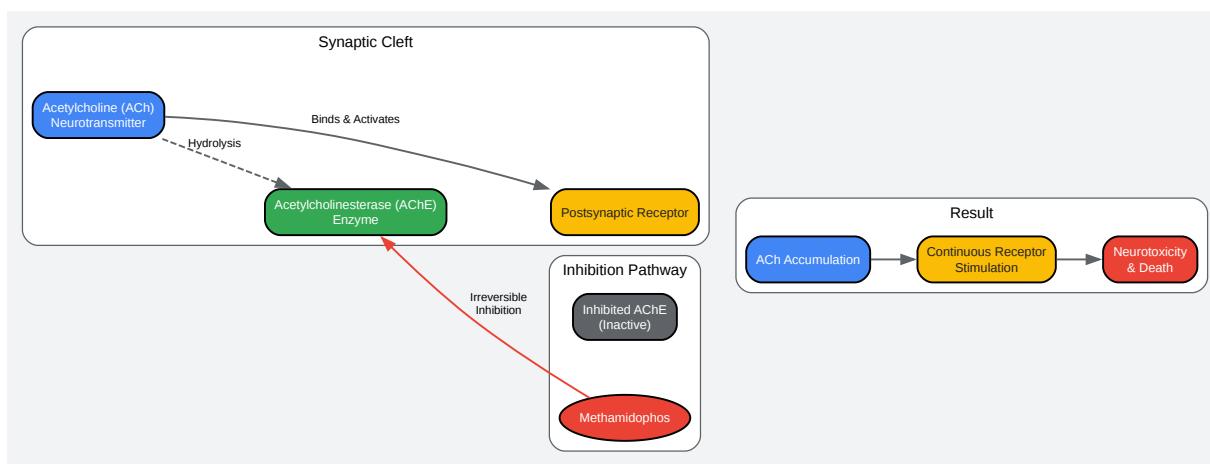
One common approach involves the reaction of dimethyl phosphorochloridothioate with ammonia or a related amine derivative to introduce the amidothioate group.[9] Another documented method involves the methylation of O,S-dimethyl phosphoramidothioate's corresponding amide precursor using a methylating agent like dimethyl sulfate under controlled pH conditions.[10] These processes require strict temperature regulation and the use of

specific solvents to ensure high purity and yield, followed by purification steps like distillation or crystallization.^[9]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mode of action for **methamidophos** is the inhibition of the enzyme acetylcholinesterase (AChE).^{[1][2][6][9]} AChE is critical for nervous system function, where it breaks down the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

By irreversibly binding to the active site of AChE, **methamidophos** prevents the hydrolysis of ACh.^{[1][11]} This leads to an accumulation of acetylcholine in the synapse, causing continuous and excessive stimulation of cholinergic receptors.^{[1][11]} The resulting overstimulation of the nervous system leads to neurotoxicity, characterized by symptoms such as muscle spasms, paralysis, and ultimately, death in target pests and non-target organisms.^{[2][5]}



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Mechanism of Acetylcholinesterase (AChE) inhibition by **methamidophos**.

Experimental Protocol: Residue Analysis in Food Samples

For researchers, detecting and quantifying **methamidophos** residues in environmental or food matrices is a critical task. The following is a generalized protocol based on common analytical

chemistry methods, such as Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective

To extract, identify, and quantify **methamidophos** residues from a vegetable sample using liquid-liquid extraction and analysis by Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Materials and Reagents

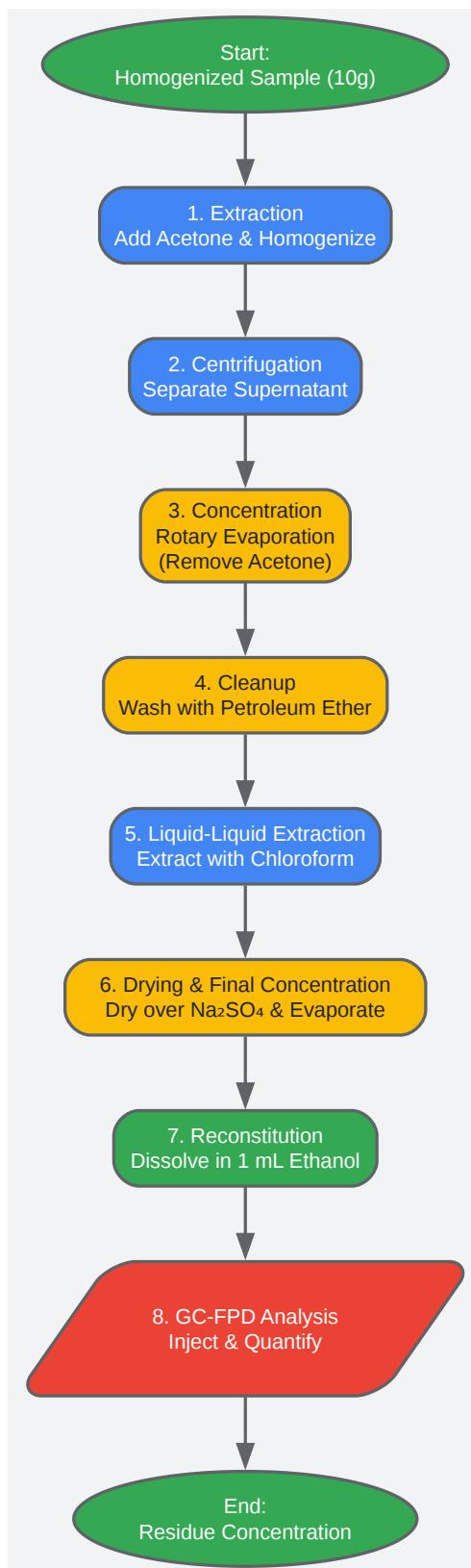
- **Methamidophos** analytical standard
- Homogenizer/blender
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Solvents: Acetone, Chloroform, Petroleum Ether (pesticide residue grade)
- Anhydrous sodium sulfate
- GC-FPD system
- Sample: 10g of homogenized vegetable (e.g., broccoli, tomato)

Procedure

- Sample Extraction:
 - Weigh 10 g of the homogenized sample into a centrifuge tube.
 - Add 20 mL of acetone and homogenize for 2-3 minutes.[\[13\]](#)
 - Centrifuge the mixture at 4000 rpm for 5 minutes.

- Decant the supernatant (acetone extract) into a round-bottom flask.
- Repeat the extraction process on the solid residue and combine the supernatants.
- Solvent Removal and Aqueous Partitioning:
 - Concentrate the acetone extract using a rotary evaporator until the acetone is removed, leaving an aqueous solution.[13]
 - Transfer the aqueous solution to a separatory funnel.
 - Add 15 mL of petroleum ether and shake vigorously for 1 minute to remove non-polar interferences. Discard the upper petroleum ether layer.[13]
 - Add approximately 5 g of sodium sulfate to the aqueous layer to aid in partitioning.[13]
- Liquid-Liquid Extraction:
 - Add 20 mL of chloroform to the separatory funnel and shake for 2 minutes.[13]
 - Allow the layers to separate and collect the lower chloroform layer.
 - Repeat the chloroform extraction twice more, combining all chloroform extracts.
- Concentration and Reconstitution:
 - Pass the combined chloroform extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
 - Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.[13]
 - Reconstitute the final residue in 1 mL of a suitable solvent (e.g., ethanol or ethyl acetate) for GC analysis.[13]
- GC-FPD Analysis:
 - Inject 1-2 μ L of the reconstituted sample extract into the GC-FPD system.

- Analyze using a column and temperature program suitable for organophosphate pesticide analysis. The Flame Photometric Detector should be operated in phosphorus mode.
- Quantify the **methamidophos** concentration by comparing the peak area from the sample to a calibration curve prepared from the analytical standard.

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Workflow for **methamidophos** residue analysis in a food sample.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methamidophos: Chemical Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033315#methamidophos-synthesis-and-chemical-properties>]

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